- Preparation of 8-azabicyclo[3.2.1]octane derivatives useful as mono-amine reuptake inhibitors, World Intellectual Property Organization, , ,
Cas no 939771-60-5 (3-Fluoro-5-iodophenol)

3-Fluoro-5-iodophenol 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-5-iodophenol
- 3-Fluoro-5-iodophenol (ACI)
- 3-Fluoro-5-iodo-phenol
- AS-47397
- DB-331296
- MB26711
- SCHEMBL1029025
- 939771-60-5
- CS-0157673
- EN300-174900
- OGZQPUORKLLIGI-UHFFFAOYSA-N
- AKOS024262597
- MFCD16999911
- F13580
-
- MDL: MFCD16999911
- インチ: 1S/C6H4FIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
- InChIKey: OGZQPUORKLLIGI-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(O)C=C(I)C=1
計算された属性
- せいみつぶんしりょう: 237.92909g/mol
- どういたいしつりょう: 237.92909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 99.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 20.2Ų
3-Fluoro-5-iodophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB463046-100mg |
3-Fluoro-5-iodophenol; . |
939771-60-5 | 100mg |
€235.60 | 2025-03-19 | ||
abcr | AB463046-5g |
3-Fluoro-5-iodophenol; . |
939771-60-5 | 5g |
€1341.10 | 2025-03-19 | ||
Enamine | EN300-174900-0.1g |
3-fluoro-5-iodophenol |
939771-60-5 | 95% | 0.1g |
$69.0 | 2023-09-20 | |
eNovation Chemicals LLC | D966645-500mg |
3-Fluoro-5-iodo-phenol |
939771-60-5 | 95% | 500mg |
$185 | 2024-07-28 | |
TRC | F402875-25mg |
3-Fluoro-5-Iodophenol |
939771-60-5 | 25mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-174900-2.5g |
3-fluoro-5-iodophenol |
939771-60-5 | 95% | 2.5g |
$423.0 | 2023-09-20 | |
TRC | F402875-250mg |
3-Fluoro-5-Iodophenol |
939771-60-5 | 250mg |
$ 250.00 | 2022-06-05 | ||
Alichem | A019146043-5g |
3-Fluoro-5-iodophenol |
939771-60-5 | 95% | 5g |
$944.78 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RV954-50mg |
3-Fluoro-5-iodophenol |
939771-60-5 | 96% | 50mg |
369.0CNY | 2021-07-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RV954-200mg |
3-Fluoro-5-iodophenol |
939771-60-5 | 96% | 200mg |
913.0CNY | 2021-07-14 |
3-Fluoro-5-iodophenol 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 0 °C → rt
1.3 Reagents: Sulfuric acid Solvents: Water ; rt → 90 °C; 1 h, 90 °C; overnight, cooled
ごうせいかいろ 2
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 0 °C → rt; rt → 90 °C; 1 h, 90 °C; overnight, cooled
- Preparation of 8-azabicyclo[3.2.1]octane derivatives as monoamine neurotransmitter reuptake inhibitors, United States, , ,
ごうせいかいろ 3
1.2 Solvents: Methanol ; rt
- Efficient Discovery of Potent Anti-HIV Agents Targeting the Tyr181Cys Variant of HIV Reverse TranscriptaseJournal of the American Chemical Society, 2011, 133(39), 15686-15696,
3-Fluoro-5-iodophenol Raw materials
3-Fluoro-5-iodophenol Preparation Products
3-Fluoro-5-iodophenol 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
3-Fluoro-5-iodophenolに関する追加情報
Comprehensive Overview of 3-Fluoro-5-iodophenol (CAS No. 939771-60-5): Properties, Applications, and Industry Trends
3-Fluoro-5-iodophenol (CAS No. 939771-60-5) is a halogenated phenol derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, characterized by the presence of both fluorine and iodine substituents on the aromatic ring, serves as a versatile intermediate in organic synthesis. Its molecular formula, C6H4FIO, and molecular weight of 238.00 g/mol make it a valuable building block for designing complex molecules.
In recent years, the demand for halogenated phenols like 3-Fluoro-5-iodophenol has surged, driven by their applications in drug discovery and material science. Researchers frequently search for "3-Fluoro-5-iodophenol synthesis" or "CAS 939771-60-5 applications," reflecting its relevance in modern chemistry. The compound's ability to undergo cross-coupling reactions, such as Suzuki or Ullmann couplings, positions it as a critical component in creating biologically active molecules.
One of the most discussed topics in 2024 is the role of fluorinated compounds in medicinal chemistry. 3-Fluoro-5-iodophenol aligns with this trend, as the fluorine atom enhances metabolic stability and bioavailability in drug candidates. Its iodo group further allows for late-stage functionalization, a technique highly sought after in fragment-based drug design. These attributes explain why queries like "fluorophenol derivatives in drug development" are trending in scientific databases.
From an industrial perspective, 939771-60-5 is often utilized in the production of liquid crystal materials and organic electronic components. Its incorporation into polymers improves thermal stability and optoelectronic properties, addressing the growing need for advanced materials in renewable energy technologies. Searches for "iodophenol-based liquid crystals" or "halogenated aromatics for OLEDs" highlight these niche applications.
Environmental and safety considerations are also pivotal in discussions about 3-Fluoro-5-iodophenol. While not classified as hazardous under standard regulations, proper handling protocols are emphasized in literature. The compound's biodegradability and eco-toxicity profile are frequently explored topics, with researchers investigating "green synthesis of halogenated phenols" to align with sustainable chemistry principles.
In summary, 3-Fluoro-5-iodophenol (CAS No. 939771-60-5) bridges multiple scientific disciplines, from pharmaceuticals to advanced materials. Its dual functionality as a fluorine- and iodine-containing scaffold ensures its continued relevance in cutting-edge research. As the industry shifts toward sustainable and efficient synthetic routes, this compound remains a focal point for innovation, answering pressing questions in both academic and industrial settings.
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